Sucrose Hexasulfate, Potassium Salt Sucrose Hexasulfate, Potassium Salt Sucralfate is a gastrointestinal protectant that includes sucrose octasulfate. Sucralfate protects gastric epithelial cells against acid- and pepsin-induced damage. Sucrose hexasulfate is a polysulfated disaccharide that is used as a reference standard for sucralfate.
Brand Name: Vulcanchem
CAS No.: 386229-70-5
VCID: VC20754938
InChI: InChI=1S/C12H22O29S6.K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1
SMILES: C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Molecular Formula: C12H22KO29S6
Molecular Weight: 861.8 g/mol

Sucrose Hexasulfate, Potassium Salt

CAS No.: 386229-70-5

VCID: VC20754938

Molecular Formula: C12H22KO29S6

Molecular Weight: 861.8 g/mol

* For research use only. Not for human or veterinary use.

Sucrose Hexasulfate, Potassium Salt - 386229-70-5

Description

Overview of Sucrose Hexasulfate, Potassium Salt

Sucrose Hexasulfate, Potassium Salt is a highly sulfated derivative of sucrose, characterized by its unique chemical structure and significant molecular weight of approximately 1051.46 g/mol. This compound is primarily utilized in biochemical research, particularly in studies involving carbohydrate chemistry and enzymology. Its role as a model substrate for sulfatase enzymes allows researchers to investigate enzyme-substrate interactions and the mechanisms by which these enzymes operate on sulfated sugars .

Applications in Research

Sucrose Hexasulfate, Potassium Salt serves multiple purposes in scientific research:

  • Model Substrate for Enzymatic Studies: It is extensively used in studies related to sulfatase enzymes, which are crucial for the metabolism of sulfur-containing carbohydrates. The compound's sulfated nature facilitates the exploration of enzyme specificity and catalytic mechanisms .

  • Carbohydrate-Protein Interactions: The compound is significant in investigating interactions between sulfated polysaccharides and proteins, which are vital for understanding cellular communication and adhesion processes .

  • Analog for Glycosaminoglycans: As an analog of naturally occurring sulfated sugars, it aids in studying glycosaminoglycans, which play essential roles in various biological functions including cell signaling and tissue hydration .

Research Findings

Recent studies have highlighted the importance of Sucrose Hexasulfate, Potassium Salt in various applications:

  • Antimicrobial Properties: While not directly studied as an antimicrobial agent itself, its derivatives have been investigated for their antimicrobial activities against pathogens, showcasing the potential for developing therapeutic agents based on its structure .

  • Gastrointestinal Applications: Related compounds like Sucrose Octasulfate have been noted for their protective roles in gastrointestinal health, suggesting that Sucrose Hexasulfate may share similar properties given its structural characteristics .

CAS No. 386229-70-5
Product Name Sucrose Hexasulfate, Potassium Salt
Molecular Formula C12H22KO29S6
Molecular Weight 861.8 g/mol
IUPAC Name hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate
Standard InChI InChI=1S/C12H22O29S6.K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1
Standard InChIKey MHTXMFGBWXJQID-AKSHDPDZSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K]
SMILES C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Canonical SMILES C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K]
Appearance Assay:≥95%A crystalline solid
Synonyms 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3-Bis(hydrogen sulfate) Hexapotassium Salt;
PubChem Compound 156588722
Last Modified Sep 14 2023

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